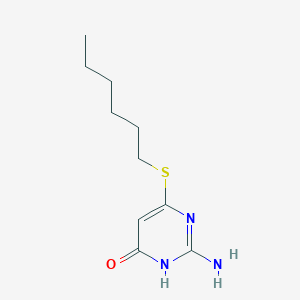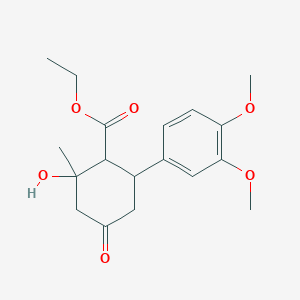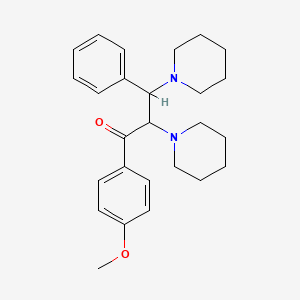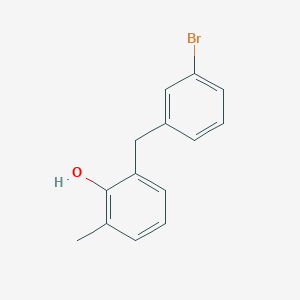
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2 and a hexylsulfanyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-chloropyrimidine with hexanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hexylsulfanyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylsulfanyl group, yielding 2-amino-4(3H)-pyrimidinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Amino-4(3H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hexylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4(3H)-pyrimidinone: Lacks the hexylsulfanyl group, making it less lipophilic.
2-Amino-6-methylpyrimidin-4(3H)-one: Contains a methyl group instead of a hexylsulfanyl group, affecting its chemical properties and reactivity.
2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one: Features a methylsulfanyl group, which is smaller and less hydrophobic compared to the hexylsulfanyl group.
Uniqueness
The presence of the hexylsulfanyl group in 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
6308-32-3 |
|---|---|
Formule moléculaire |
C10H17N3OS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2-amino-4-hexylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3OS/c1-2-3-4-5-6-15-9-7-8(14)12-10(11)13-9/h7H,2-6H2,1H3,(H3,11,12,13,14) |
Clé InChI |
RCHZYHUYECBOQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=CC(=O)NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)



![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)
![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)

![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)

![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
